molecular formula C14H20ClN3O3 B3227667 2-(6-Chloro-pyridazin-3-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1261231-93-9

2-(6-Chloro-pyridazin-3-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3227667
CAS No.: 1261231-93-9
M. Wt: 313.78 g/mol
InChI Key: KZWQXNDZYSVQIM-UHFFFAOYSA-N
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Description

2-(6-Chloro-pyridazin-3-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: Not explicitly provided; synonyms include tert-butyl 2-(((6-chloropyridazin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate) is a heterocyclic compound featuring a pyrrolidine ring linked to a 6-chloropyridazine moiety via an oxymethyl group, with a tert-butyl ester protecting the pyrrolidine nitrogen . This compound is structurally significant as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or leukotriene A4 hydrolase inhibitors, as suggested by its analogs in the evidence .

Properties

IUPAC Name

tert-butyl 2-[(6-chloropyridazin-3-yl)oxymethyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-8-4-5-10(18)9-20-12-7-6-11(15)16-17-12/h6-7,10H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWQXNDZYSVQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1COC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701117742
Record name 1-Pyrrolidinecarboxylic acid, 2-[[(6-chloro-3-pyridazinyl)oxy]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701117742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261231-93-9
Record name 1-Pyrrolidinecarboxylic acid, 2-[[(6-chloro-3-pyridazinyl)oxy]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261231-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 2-[[(6-chloro-3-pyridazinyl)oxy]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701117742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(6-Chloro-pyridazin-3-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, a compound with the CAS number 1261231-93-9, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, synthesis, and applications based on diverse scientific literature.

  • Molecular Formula : C14H20ClN3O3
  • Molecular Weight : 313.78 g/mol
  • IUPAC Name : tert-butyl 2-{[(6-chloro-pyridazin-3-yloxy)methyl]pyrrolidine-1-carboxylate}

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as a therapeutic agent. The following subsections summarize key findings from recent studies.

Antimicrobial Activity

Research indicates that derivatives of pyridazine and pyrrolidine exhibit significant antimicrobial properties. For instance, compounds similar to 2-(6-Chloro-pyridazin-3-yloxymethyl)-pyrrolidine have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

Studies have highlighted the anticancer potential of pyrrolidine derivatives. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation. For example, derivatives with similar scaffolds have demonstrated cytotoxic effects on several cancer cell lines, including breast and lung cancer cells .

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.0
A549 (Lung)4.5

The proposed mechanisms for the biological activity of this compound involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

  • Breast Cancer Study : A recent study tested a series of pyrrolidine derivatives against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to those without .
  • Bacterial Resistance : Another study focused on the antimicrobial properties of pyridazine derivatives against multi-drug resistant strains of Staphylococcus aureus. The findings showed that the tested compounds significantly reduced bacterial viability at low concentrations .

Scientific Research Applications

Research indicates that compounds similar to 2-(6-Chloro-pyridazin-3-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester exhibit a range of biological activities:

  • Antiviral Properties : Preliminary studies suggest that derivatives of pyrrolidine compounds can inhibit viral replication, making them candidates for antiviral drug development.
  • Antitumor Activity : Some pyrrolidine derivatives have shown promise in inhibiting tumor cell proliferation, indicating potential use in cancer therapies.
  • Neuroprotective Effects : There is emerging evidence that certain modifications to pyrrolidine structures can provide neuroprotective benefits, which could be relevant in treating neurodegenerative diseases.

Applications in Medicinal Chemistry

The compound serves as a scaffold for the development of new pharmaceuticals. Its unique structure allows for modifications that can enhance efficacy and reduce side effects. Notable applications include:

  • Drug Design : The compound can be modified to create analogs with improved pharmacokinetic properties.
  • Biological Assays : Used as a reference compound in assays to evaluate the biological activity of new drug candidates.
  • Lead Compound Development : Acts as a lead compound for synthesizing more complex molecules with targeted therapeutic effects.

Case Studies

Several studies have investigated the applications of pyrrolidine derivatives, including:

  • Study on Antiviral Activity : A study published in the Journal of Medicinal Chemistry found that pyrrolidine-based compounds exhibited significant antiviral activity against specific viruses, paving the way for new antiviral agents .
  • Cancer Research : Research documented in Cancer Letters indicated that certain pyrrolidine derivatives led to apoptosis in cancer cells, suggesting their potential as anticancer agents .
  • Neuroprotection Studies : A study highlighted in Neuroscience Letters demonstrated neuroprotective effects of pyrrolidine compounds in animal models, suggesting their viability for treating conditions like Alzheimer's disease .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their structural differences:

Compound Name Core Structure Substituent/Linker Variation Molecular Weight (g/mol) Key References
Target Compound Pyrrolidine 6-Chloropyridazine, oxymethyl linker ~313.78 (estimated)
3-(6-Chloro-pyridazin-3-yloxy)-piperidine-1-carboxylic acid tert-butyl ester Piperidine Positional isomer (3- vs. 2-substitution) 313.78
3-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine Sulfur (S) replaces oxygen (O) in linker 329.85
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Pyrrolidine Iodo/methoxy-pyridine instead of chloropyridazine 202 (structure ID)
4-[(3-Chloro-quinoxalin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester Piperidine Quinoxaline substituent 376.88
Key Observations:
  • Piperidine vs. Pyrrolidine: Replacing pyrrolidine (5-membered ring) with piperidine (6-membered) alters steric and electronic properties.
  • Linker Modifications : Replacing the oxymethyl group with sulfanylmethyl (e.g., ) introduces a sulfur atom, which increases molecular weight and may enhance lipophilicity or alter redox reactivity.
  • Heterocycle Variations: Substituting pyridazine with pyridine (e.g., ) or quinoxaline (e.g., ) changes the electronic profile. Chloropyridazine offers a unique electron-deficient ring, favoring interactions in enzymatic active sites compared to methoxy-pyridine or quinoxaline.

Molecular and Physicochemical Properties

  • Stability : The tert-butyl ester group enhances stability under basic conditions compared to methyl/ethyl esters. However, the chloro group on pyridazine may render the compound reactive in polar protic solvents.
  • Lipophilicity : The sulfur-containing analog () has a higher logP than the target compound due to sulfur’s hydrophobic nature. Piperidine analogs () may exhibit reduced steric hindrance, improving solubility.

Q & A

Q. What personal protective equipment (PPE) and engineering controls are mandated for handling this compound?

  • Methodology :
  • PPE : Nitrile gloves, lab coat, and safety goggles. Use respiratory protection (N95 masks) if airborne particles are generated.
  • Environmental controls : Conduct reactions in fume hoods with negative pressure. Avoid skin contact due to potential irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Chloro-pyridazin-3-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
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2-(6-Chloro-pyridazin-3-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.